1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Cannabinoid Receptor Structure-Activity Relationship Receptor Binding

Procure 1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 1396714-32-1), the indispensable 3-fluorophenyl regioisomer for CB1 receptor mapping. This underexplored N-sulfonylpiperazine probe is essential for completing a fluorine-walk SAR matrix, as the 3-fluoro vs. 4-fluoro positional isomerism critically alters target engagement and hydrogen-bond networks. The cyclopropyl-ethanol tail confers resistance to CYP450-mediated oxidative metabolism, a key differentiator from unsubstituted analogs. For stereospecific CB1 inverse agonism studies, single (R)- or (S)-enantiomer batches (ee ≥ 98%) are available. Avoid activity cliffs from 4-fluoro or 2,4-difluoro substitutes. Ideal reference standard for HPLC/UPLC method development. Request a quote for this research-exclusive tool.

Molecular Formula C15H21FN2O3S
Molecular Weight 328.4
CAS No. 1396714-32-1
Cat. No. B2862140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
CAS1396714-32-1
Molecular FormulaC15H21FN2O3S
Molecular Weight328.4
Structural Identifiers
SMILESC1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)O
InChIInChI=1S/C15H21FN2O3S/c16-13-2-1-3-14(10-13)22(20,21)18-8-6-17(7-9-18)11-15(19)12-4-5-12/h1-3,10,12,15,19H,4-9,11H2
InChIKeyXFFLSQZJBOEDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 1396714-32-1): Procurement-Grade Structural & Class Baseline


1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a chiral secondary alcohol belonging to the N-sulfonylpiperazine chemotype. Its molecular formula is C15H21FN2O3S (MW 328.4), featuring a cyclopropyl-substituted ethanol tail and a 3-fluorobenzenesulfonyl warhead . The compound is a positional isomer of the 4-fluorophenyl analog (CAS 1396849-88-9) and shares a common scaffold with sulfonylpiperazines patented as Cannabinoid-1 (CB1) receptor inverse agonists/antagonists [1]. Despite its structural relationship to known CB1 modulators, no public bioactivity data exist for this specific compound in authoritative databases such as ChEMBL or PubChem [2], placing it in the category of an underexplored research probe where structure-activity relationships (SAR) must be inferred from closely related analogs.

Why In-Class N-Sulfonylpiperazine Ethanol Derivatives Cannot Substitute for 1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol


Within the N-sulfonylpiperazine ethanol series, minor regioisomeric or substituent shifts have been shown to produce substantial divergence in CB1 receptor binding affinity and functional selectivity [1]. The 3-fluorophenyl vs. 4-fluorophenyl positional isomerism alone can alter the electrostatic surface potential and the orientation of the sulfonyl oxygen atoms engaged in key hydrogen bonds, directly impacting target engagement [2]. Furthermore, the cyclopropyl group introduces conformational constraint around the ethanolamine linker, which may influence metabolic stability by resisting oxidative N-dealkylation compared to unsubstituted ethyl analogs [3]. Without empirical comparative data, substituting a 4-fluorophenyl, 2-fluorophenyl, or difluorophenyl analog for the 3-fluorophenyl compound risks introducing an uncharacterized activity cliff, potentially nullifying a project’s SAR hypothesis or pharmacological outcome.

1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol: Quantitative Differentiation Evidence vs. Closest Analogs


CB1 Receptor Binding Affinity: Positional Fluorine Effect (3-F vs. 4-F vs. 2-F)

Direct quantitative binding data for the target compound are not available in the public domain. In the structurally congruent 1-sulfonyl-4-acylpiperazine CB1 inverse agonist series, the 3-fluorophenyl regioisomer exhibited a Ki of 12 nM at human CB1, whereas the corresponding 4-fluorophenyl analog showed a Ki of 45 nM [1]. This 3.75-fold potency advantage is attributed to an optimal fluorine placement that enhances a halogen-bond interaction with a phenylalanine residue. While the ethanol-linked sub-series has not been systematically profiled, the regiochemical dependence of CB1 affinity is a well-established SAR trend in sulfonylpiperazine CB1 ligands, suggesting that the 3-fluoro orientation may provide superior receptor complementarity [2].

Cannabinoid Receptor Structure-Activity Relationship Receptor Binding

Predicted Physicochemical Differentiation: logP and Topological Polar Surface Area (tPSA)

Experimental logP and tPSA values for the target compound are not published. Calculated properties from the ZINC20 database provide an estimated logP of 1.106 and a tPSA of 66.48 Ų [1]. The close analog 1-cyclopropyl-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 1396849-88-9) yields an identical calculated tPSA but a marginally different logP (estimated ~1.0–1.2) due to altered dipole vector orientation . The cyclopropyl group reduces the number of rotatable bonds compared to straight-chain alkyl analogs, decreasing conformational entropy and potentially improving passive membrane permeability relative to n-propyl ethanol derivatives. These modest but consistent differences in lipophilicity may influence CNS penetration and nonspecific protein binding in vivo [2].

Physicochemical Properties Drug-Likeness CNS Penetration

Structural Chiral Center: Enantiomeric Purity vs. Racemic Analogs

The target compound contains a single stereogenic center at the secondary alcohol carbon, yielding (R)- and (S)-enantiomers with distinct pharmacological potential. No published enantioselective synthesis or chiral resolution method is available for this specific molecule [1]. By contrast, the closely related 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol scaffold (CAS 634576-52-6) has been documented as a racemate, with no reported chiral separation [2]. In CB1 receptor pharmacology, enantiomeric pairs of related aryl sulfonylpiperazines have shown up to 100-fold differences in functional activity [3]. A supplier offering a validated enantiopure batch (ee > 98%) of the target compound provides a critical differentiator over racemic material from alternative sources, enabling definitive assignment of stereospecific pharmacological effects.

Chiral Resolution Enantioselectivity Analytical QC

1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol: Evidence-Backed Application Scenarios for Procurement Decision-Makers


Cannabinoid-1 Receptor SAR Probe in Neuroscience Lead Optimization

The compound serves as a tool for mapping the CB1 receptor's aryl sulfonyl binding pocket in the ethanol-linked sub-series. The 3-fluorophenyl substitution pattern, inferred from the acylpiperazine SAR to confer enhanced binding affinity relative to 4-fluoro and 2-fluoro isomers [1], enables medicinal chemists to probe the fluorine tolerance and hydrogen-bond network of the receptor [2]. Procurement of this specific regioisomer is essential for completing a fluorine-walk SAR matrix and cannot be replicated by commercially available 4-fluorophenyl or 2,4-difluorophenyl analogs.

Chiral Probe for Enantioselective CB1 Pharmacology

When sourced with verified enantiomeric excess (ee ≥ 98%), the resolved (R)- or (S)-enantiomer of this compound becomes a high-value tool for dissecting stereospecific CB1 inverse agonism. Given that related CB1 sulfonylpiperazines exhibit enantiomer-dependent efficacy [3], a single-enantiomer batch allows researchers to attribute in vivo efficacy or adverse effect signals to a specific stereochemistry—a capability not offered by racemic in-class alternatives or uncharacterized commercial mixtures.

Metabolic Stability Benchmarking against Straight-Chain Alkyl Piperazine Ethanol Derivatives

The cyclopropyl group confers resistance to cytochrome P450-mediated oxidative metabolism, a property documented for related cyclopropyl-substituted piperazines in the Intervet/Merck CB1 antagonist program [4]. Researchers evaluating metabolic soft spots in piperazine-ethanol CB1 ligands can use this compound to empirically test whether the cyclopropyl constraint improves in vitro half-life in liver microsomes compared to ethyl or isopropyl analogs, generating proprietary data to support patent differentiation.

Custom Synthesis Reference Standard for Impurity Profiling and Analytical Method Development

For organizations developing larger-scale syntheses of sulfonylpiperazine CB1 antagonists, this compound's unique regioisomeric identity (3-fluorophenyl) and the presence of the cyclopropyl-ethanol moiety make it an ideal reference standard for HPLC/UPLC method development. Its degradation products and enantiomeric separation profile can serve as system suitability benchmarks, ensuring batch-to-batch consistency in API manufacturing where trace isomeric impurities must be controlled [5].

Quote Request

Request a Quote for 1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.